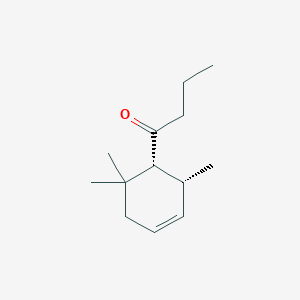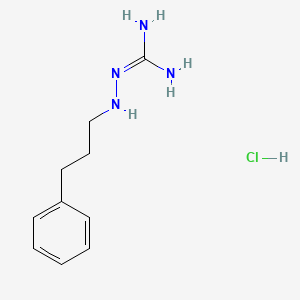
1-(3-Phenylpropylamino)guanidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Phenylpropylamino)guanidine hydrochloride is a chemical compound with the molecular formula C10H16N4·HCl and a molecular weight of 228.72 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-(3-Phenylpropylamino)guanidine hydrochloride typically involves the reaction of 3-phenylpropylamine with cyanamide under acidic conditions to form the guanidine derivative. The reaction is carried out in the presence of hydrochloric acid to yield the hydrochloride salt . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(3-Phenylpropylamino)guanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(3-Phenylpropylamino)guanidine hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Industry: The compound is used in the development of pharmaceuticals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-Phenylpropylamino)guanidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in carbohydrate metabolism, thereby affecting glucose absorption and utilization . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the normal substrate from accessing the site.
Comparación Con Compuestos Similares
1-(3-Phenylpropylamino)guanidine hydrochloride can be compared with other similar compounds, such as:
Phenformin: Both compounds are glucose absorption inhibitors, but they differ in their effects on hepatic gluconeogenesis.
Metformin: Similar to phenformin, metformin is also used in the treatment of metabolic disorders but has a different mechanism of action.
Guanidine derivatives: Other guanidine derivatives may have similar chemical properties but differ in their biological activities and applications.
The uniqueness of this compound lies in its specific inhibition of carbohydrate metabolism enzymes, making it a valuable compound for research in metabolic disorders and enzyme inhibition studies.
Propiedades
Número CAS |
30598-34-6 |
|---|---|
Fórmula molecular |
C10H17ClN4 |
Peso molecular |
228.72 g/mol |
Nombre IUPAC |
2-(3-phenylpropylamino)guanidine;hydrochloride |
InChI |
InChI=1S/C10H16N4.ClH/c11-10(12)14-13-8-4-7-9-5-2-1-3-6-9;/h1-3,5-6,13H,4,7-8H2,(H4,11,12,14);1H |
Clave InChI |
UFSCCUHWJJVNLJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCNN=C(N)N.Cl |
Números CAS relacionados |
36298-19-8 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




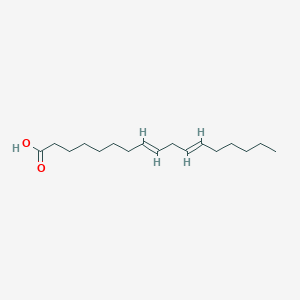

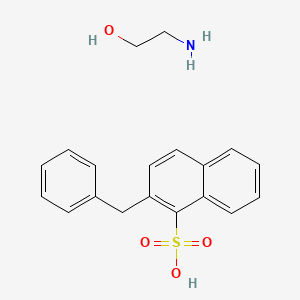
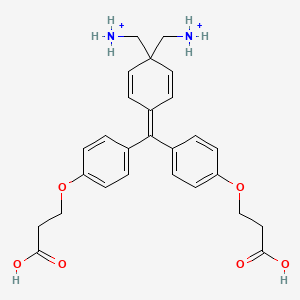

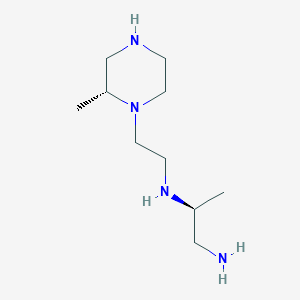
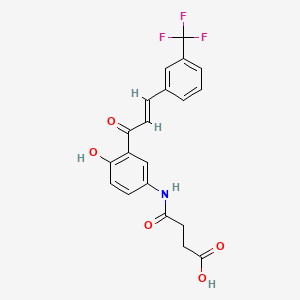
![6-Amino-4-methyl-5-[(4-nitrophenyl)azo]-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile](/img/structure/B12695336.png)



